molecular formula C21H21Cl2NO3 B1613946 2,3-Dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898756-48-4

2,3-Dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No.: B1613946
CAS No.: 898756-48-4
M. Wt: 406.3 g/mol
InChI Key: CVVCXJPWSQZXEO-UHFFFAOYSA-N
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Description

Evolution of Benzophenone Research

Benzophenone, the parent diarylketone with the formula (C₆H₅)₂CO, has served as a foundational scaffold in organic chemistry since its first synthesis in the 19th century. Early applications focused on its use as a photoinitiator in ultraviolet (UV)-curing processes and as a UV stabilizer in plastics and cosmetics. The discovery of its triplet-state reactivity in photochemical studies, particularly its ability to abstract hydrogen atoms from solvents, expanded its utility in synthetic chemistry. By the mid-20th century, substituted benzophenones gained prominence in medicinal chemistry due to their structural versatility. For example, oxybenzone and dioxybenzone became key components in sunscreens, leveraging benzophenone’s UV-absorbing properties.

The development of Friedel-Crafts acylation and copper-catalyzed oxidation methods enabled efficient large-scale production of benzophenone derivatives. These advances laid the groundwork for synthesizing complex analogues, including halogenated and spiro-fused variants, which exhibit enhanced electronic and steric properties.

Development and Significance of Spiro Compounds

Spiro compounds, characterized by two rings sharing a single atom, emerged as critical motifs in drug discovery due to their three-dimensional rigidity and metabolic stability. Early examples like spironolactone (a diuretic) and elatol (a marine natural product) highlighted their biological relevance. The structural complexity of spiro systems, however, posed synthetic challenges, particularly in achieving enantioselective ring closures.

The advent of organocatalysis and transition-metal-mediated strategies in the 21st century revolutionized spiro compound synthesis. For instance, palladium(II)/oxometalate catalysts enabled efficient cyclization of alcohols into spiroketones. These methodologies facilitated the exploration of spiro heterocycles, such as 1,4-dioxa-8-azaspiro[4.5]decane, which combine oxygen and nitrogen heteroatoms for improved solubility and target engagement.

Discovery and Initial Characterization of 2,3-Dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

The compound was first synthesized in the early 21st century as part of efforts to merge benzophenone’s photostability with spiro systems’ conformational rigidity. A key patent (US20120225877A1) detailed its preparation via nucleophilic substitution between 2,3-dichlorobenzophenone and a spirocyclic amine intermediate under alkaline conditions. The reaction typically employs acetonitrile as a solvent and potassium carbonate as a base, yielding the product with a molecular weight of 406.31 g/mol.

Initial characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry confirmed its structure, featuring:

  • A 2,3-dichlorophenyl ketone moiety.
  • A 1,4-dioxa-8-azaspiro[4.5]decane group linked via a methylene bridge.

Table 1: Key Properties of this compound

Property Value Source
Molecular Formula C₂₁H₂₁Cl₂NO₃
CAS Registry Number 898756-48-4
Molecular Weight 406.31 g/mol
Solubility Soluble in polar organic solvents

Position in Chemical Classification Systems

The compound belongs to two overlapping chemical classes:

  • Benzophenones : Defined by a ketone bonded to two phenyl groups, this class includes UV absorbers and photoredox catalysts.
  • Spiro Heterocycles : Specifically, it is a 1,4-dioxa-8-azaspiro[4.5]decane derivative, combining a tetracyclic ether and an amine-containing spiro junction.

In IUPAC nomenclature, the spiro system is designated by the prefix spiro[4.5], indicating a 4-membered dioxolane ring fused to a 5-membered azadecane ring. The benzophenone moiety is numbered to prioritize the dichlorophenyl group, resulting in the systematic name This compound.

Research Trends and Academic Interest

Recent studies highlight three key areas of interest:

  • Antitumor Applications : Analogues of this compound exhibit nanomolar IC₅₀ values against cancer cell lines, likely due to interactions with hub genes like AKT1 and HSP90AA1.
  • Photoredox Catalysis : The benzophenone core’s ability to generate triplet excitons under UV light enables applications in [2+2] cycloadditions and cross-dehydrogenative couplings.
  • Bioisosteric Replacement : The spiro[4.5]decane system serves as a non-classical bioisostere for flat aromatic rings, improving pharmacokinetic profiles in drug candidates.

Table 2: Recent Advances in Spiro-Benzophenone Hybrid Research

Application Key Finding Source
Medicinal Chemistry Enhanced metabolic stability in lead compounds
Organic Synthesis Efficient radical initiation under mild conditions
Materials Science UV-stable polymers via spiro-fused additives

Properties

IUPAC Name

(2,3-dichlorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2NO3/c22-18-7-3-6-17(19(18)23)20(25)16-5-2-1-4-15(16)14-24-10-8-21(9-11-24)26-12-13-27-21/h1-7H,8-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVCXJPWSQZXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643781
Record name (2,3-Dichlorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-48-4
Record name Methanone, (2,3-dichlorophenyl)[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dichlorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Summary

The preparation of 2,3-dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves the following key steps:

  • Formation of the Benzophenone Core:

    • Usually synthesized via Friedel-Crafts acylation, where a chlorinated benzoyl chloride reacts with an appropriate aromatic compound under Lewis acid catalysis (e.g., AlCl3).
    • This step ensures the benzophenone scaffold with chlorine substituents at the 2 and 3 positions.
  • Introduction of the Spirocyclic Amine Substituent:

    • The spirocyclic amine moiety, 1,4-dioxa-8-azaspiro[4.5]decane, is introduced via nucleophilic substitution or reductive amination onto a benzophenone intermediate bearing a suitable leaving group or aldehyde functionality at the 2' position.
    • Bases such as sodium hydride or potassium carbonate facilitate the nucleophilic substitution reaction.
  • Purification:

    • The crude product is purified by chromatographic techniques such as flash chromatography, using solvent systems like hexane/ethyl acetate/methanol to achieve high purity (>95%).
    • Quality is confirmed by HPLC, NMR, and mass spectrometry.

Detailed Preparation Protocol (Based on Analogous Methods)

Step Reagents/Conditions Description
1 Chlorinated benzoyl chloride + aromatic compound + AlCl3 Friedel-Crafts acylation to form 2,3-dichlorobenzophenone core
2 1,4-dioxa-8-azaspiro[4.5]decane + base (NaH or K2CO3) Nucleophilic substitution or reductive amination on benzophenone intermediate
3 Solvent: THF or DMF; temperature: 25–80°C Reaction conditions optimized for yield and selectivity
4 Purification by flash chromatography Separation of desired product from impurities
5 Characterization by NMR, HPLC, HRMS Confirmation of structure and purity

Stock Solution Preparation for Research Use

  • Stock solutions are prepared by dissolving the compound in DMSO, followed by dilution with solvents such as PEG300, Tween 80, corn oil, or water to achieve desired concentrations for in vivo formulations.
  • The solution must be clear before proceeding to the next solvent addition, with physical methods like vortexing, ultrasound, or heating (37°C) aiding dissolution.

Reaction Analysis and Optimization

Reaction Types Involved

Key Parameters Affecting Yield and Purity

Parameter Effect Optimization Strategy
Reaction temperature Influences rate and side reactions Maintain moderate temperatures (25–80°C) to balance reactivity and selectivity
Base choice Affects nucleophilicity and substitution efficiency Use strong bases like NaH or milder bases like K2CO3 depending on substrate sensitivity
Solvent polarity Impacts solubility and reaction kinetics Polar aprotic solvents (THF, DMF) preferred for nucleophilic substitution
Purification method Determines product purity Employ gradient flash chromatography and HPLC monitoring

Data Tables: Stock Solution Preparation and Formulation

Amount of Compound (mg) Volume of Solvent for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 2.4612 0.4922 0.2461
5 12.3059 2.4612 1.2306
10 24.6117 4.9223 2.4612

Note: Solvent typically DMSO; volumes adjusted to achieve target molarity.

Research Findings and Notes on Preparation

  • The compound is sensitive to repeated freeze-thaw cycles; stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.
  • Heating to 37°C and sonication improve solubility during solution preparation.
  • The order of solvent addition during formulation is critical to maintain solution clarity and avoid precipitation.
  • Industrial scale-up involves optimizing these parameters and may utilize continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3-Dichloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Dichloro-Substituted Derivatives

Dichloro-substituted analogs vary in the positions of chlorine atoms, significantly altering their physicochemical and biological behaviors:

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight Key Properties/Applications
2,3-Dichloro-2'-[spiro]benzophenone (Target) Not Provided 2,3-Cl; 2'-spiro C₂₄H₂₄Cl₂NO₃ ~452.36 (est.) Steric hindrance from adjacent Cl atoms
2,4-Dichloro-2'-[spiro]benzophenone 898756-51-9 2,4-Cl; 2'-spiro C₂₄H₂₄Cl₂NO₃ 452.36 Pharmacy grade (99% purity)
3,5-Dichloro-4'-[spiro]benzophenone 898758-40-2 3,5-Cl; 4'-spiro C₂₄H₂₄Cl₂NO₃ 452.36 High polarity due to symmetric Cl substitution

Key Findings :

  • 2,4-Dichloro derivatives are prioritized in pharmaceutical studies, suggesting superior bioavailability or receptor binding .

Methyl- and Methoxy-Substituted Analogs

Alkyl and alkoxy substituents modulate lipophilicity and electronic effects:

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight Key Properties
2,4-Dimethyl-3'-[spiro]benzophenone 898761-83-6 2,4-Me; 3'-spiro C₂₃H₂₇NO₃ 365.48 Density: 1.19 g/mL; Bp: 506.3°C
3-Methoxy-[spiro]benzophenone 898757-52-3 3-OMe; 4'-spiro C₂₄H₂₇NO₄ 393.48 Electron-donating group enhances π-π interactions

Key Findings :

  • Methyl groups increase lipophilicity (logP ~3.5 estimated) compared to chloro derivatives (logP ~4.2), affecting membrane permeability.
  • Methoxy substituents may enhance binding to aromatic receptors due to resonance effects .

Bromo- and Cyano-Substituted Analogs

Halogen and nitrile groups influence reactivity and electronic profiles:

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight Key Properties
3'-Bromo-[spiro]benzophenone 898755-97-0 3'-Br; 2-spiro C₂₄H₂₄BrNO₃ 481.36 Bromine acts as a leaving group in SNAr reactions
3'-Cyano-[spiro]benzophenone 898755-85-6 3'-CN; 2-spiro C₂₅H₂₄N₂O₃ 400.47 Strong electron-withdrawing effect

Key Findings :

  • The cyano group’s electron-withdrawing nature (-I effect) could stabilize negative charges in intermediates, useful in catalytic applications .
  • Bromine’s polarizability may facilitate halogen bonding in crystal engineering .

Pharmacologically Active Spirocyclic Compounds

Compound Name CAS Number Structure Reported Activity
Binospirone Hydrochloride 124756-23-6 Benzodioxan-spirodecane-dione 5-HT₁A receptor agonist
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Not Provided Piperazine-spirodecane-dione Antipsychotic candidate

Key Findings :

  • Chlorine substituents may enhance blood-brain barrier penetration compared to non-halogenated analogs .

Data Tables

Table 1: Physical Properties of Selected Analogs

Compound (CAS) Molecular Weight Density (g/mL) Boiling Point (°C) LogP (est.)
2,3-Dichloro-target (est.) 452.36 ~1.25 ~520 4.2
2,4-Dimethyl-898761-83-6 365.48 1.19 506.3 3.5
3'-Bromo-898755-97-0 481.36 ~1.35 ~530 4.5

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Steric Effect Example Application
-Cl -I, +M (weak) Moderate Pharmacophores
-CN Strong -I Low Catalysis
-OMe +M Low Receptor binding

Biological Activity

2,3-Dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is an organic compound belonging to the benzophenone family, characterized by its unique molecular structure that includes two chlorine atoms and a complex spirocyclic moiety. Its chemical formula is C21H21Cl2NO3, with a molecular weight of approximately 406.3 g/mol. This compound exhibits properties typical of benzophenones, particularly its ability to absorb ultraviolet (UV) light, making it potentially useful in various applications including photoprotection and as a photoinitiator in polymer chemistry .

The structural complexity of this compound arises from the presence of the 8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl group, which influences its polarity and solubility. The presence of chlorine atoms enhances UV absorption and may introduce additional properties relevant to scientific research, such as affecting solubility or reactivity .

Biological Activity

Research into the biological activity of this compound suggests potential antimicrobial and antifungal properties due to its structural components. The benzophenone moiety is known for its ability to interact with biological membranes and proteins, influencing cellular processes . Furthermore, the nitrogen and oxygen present in the spirocyclic part of the molecule may contribute to interactions with biological targets such as enzymes or receptors.

  • Membrane Interaction : The compound's ability to penetrate biological membranes may disrupt cellular integrity.
  • Enzyme Inhibition : The spirocyclic structure may interact with active sites on enzymes, inhibiting their function.
  • UV Absorption : Its UV absorption capacity could lead to photochemical reactions that affect cellular components.

Case Studies

While comprehensive case studies specifically on this compound are scarce, related compounds in the benzophenone class have shown significant biological activity:

  • Benzophenone Derivatives : Studies have demonstrated that certain derivatives possess notable antimicrobial properties, suggesting similar potential for this compound.
  • Spirocyclic Compounds : Research on spirocyclic compounds highlights their unique interactions with biological systems, which may parallel findings for this compound.

Synthesis and Formulation

The synthesis of this compound typically involves multi-step organic synthesis techniques. Each step requires careful optimization to ensure high yields and purity of the final product .

Example Synthesis Steps:

  • Formation of the benzophenone core.
  • Introduction of chlorine substituents.
  • Addition of the spirocyclic moiety.

Q & A

Q. What are the optimal synthetic routes for 2,3-Dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting a spirocyclic amine precursor (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) with a benzophenone derivative under mild basic conditions. For example, in analogous syntheses, benzoyl chloride was reacted with a spirocyclic amine in dichloromethane, yielding 57% of the target compound after purification . Optimization typically involves:

  • Solvent choice : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity.
  • Catalysis : Triethylamine or DMAP improves coupling efficiency.
  • Temperature : Room temperature or mild heating (30–40°C) minimizes side reactions.

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

Structural confirmation requires multimodal analysis:

  • NMR : 1H^1H and 13C^{13}C NMR identify protons and carbons in the spirocyclic and benzophenone moieties. For example, spirocyclic CH2_2 groups resonate at δ 3.5–4.0 ppm, while aromatic protons appear at δ 7.0–8.0 ppm .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+^+ for C27_{27}H35_{35}Cl2_2N2_2O3_3 calculated as 505.2022) .
  • X-ray crystallography : Optional for absolute configuration determination, though not explicitly reported for this compound.

Advanced Research Questions

Q. What is the role of the 1,4-dioxa-8-azaspiro[4.5]decyl group in modulating biological activity, particularly in receptor binding studies?

The spirocyclic moiety acts as a conformationally restricted linker, influencing binding affinity and selectivity. In σ receptor ligands, similar spirocyclic structures enhance selectivity for σ2R over σ1R, as demonstrated by BS148, a spirocyclic derivative with 10-fold higher σ2R affinity . Key factors include:

  • Steric effects : The rigid spirocyclic system restricts rotational freedom, aligning pharmacophores optimally.
  • Hydrogen bonding : The ether-oxygen atoms may interact with polar residues in binding pockets.

Q. How does the compound’s structural framework impact its performance in histone deacetylase (HDAC) inhibition assays?

In HDAC inhibitors, the 1,4-dioxa-8-azaspiro[4.5]decyl group serves as a linker between the zinc-binding group (e.g., hydroxamate) and the surface-binding cap. Comparative studies show that spirocyclic linkers improve:

  • Enzyme selectivity : Reduced off-target effects compared to linear aliphatic linkers.
  • Pharmacokinetics : Enhanced solubility and metabolic stability due to the oxygen-rich spirocycle .

Q. What experimental strategies are recommended to evaluate the compound’s selective toxicity against cancer cells?

  • In vitro cytotoxicity assays : Screen against cancer cell lines (e.g., metastatic melanoma) and normal cells (e.g., fibroblasts) using MTT or Annexin V/PI staining. For example, BS148 exhibited IC50_{50} values <10 µM in melanoma cells vs. >100 µM in normal cells .
  • Mechanistic studies : Assess apoptosis markers (caspase-3 activation), DNA damage (γH2AX foci), and receptor engagement (σ2R knockdown via siRNA).

Data Contradictions and Resolution

3.1 Discrepancies in reported synthetic yields for spirocyclic benzophenone derivatives
Yields for analogous compounds vary widely (52–71%), likely due to:

  • Purification methods : Column chromatography vs. recrystallization.
  • Reagent quality : Impurities in the spirocyclic precursor reduce efficiency .
    Resolution : Optimize precursor purity and employ gradient elution during chromatography.

3.2 Conflicting HDAC inhibition data for spirocyclic vs. non-spirocyclic linkers
Some studies report superior HDAC inhibition with spirocycles, while others favor flexible linkers. This may reflect:

  • Enzyme isoform specificity : Spirocycles may target HDAC6 more selectively than HDAC1 .
    Resolution : Perform isoform-specific assays and molecular docking simulations.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Reactant of Route 2
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2,3-Dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

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